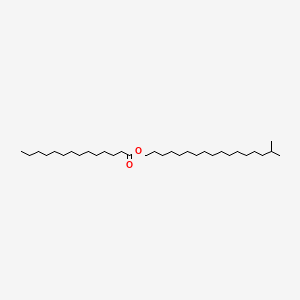

Isostearyl myristate

Description

Contextualization within Branched-Chain Fatty Acid Esters

Isostearyl myristate is a member of the branched-chain fatty acid esters. Unlike their straight-chain counterparts, branched-chain esters like this compound possess distinct physical and chemical properties due to their molecular structure. The branched nature of the isostearyl alcohol component introduces steric hindrance, which can influence the ester's melting point, viscosity, and solubility. ontosight.ai

The presence of the branched chain in this compound confers enhanced oxidative stability compared to linear esters. vulcanchem.com This branching also disrupts the crystalline structure, which can lead to a lower melting point and a non-greasy feel in certain applications. vulcanchem.comacs.org Generally, branched-chain fatty acid esters exhibit lower melting points than their linear isomers, a property that is advantageous in various industrial applications. ontosight.ai

Academic Significance and Research Trajectories

The unique properties of branched-chain esters like this compound have garnered academic interest. Research has focused on understanding how the branched structure influences the physical and chemical characteristics of these esters. acs.org Studies have explored their synthesis, characterization, and potential applications, often comparing their performance to linear esters. researchgate.net

A significant area of research involves the synthesis of this compound, which is typically achieved through the esterification of isostearyl alcohol and myristic acid. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and conducted under reflux to remove the water byproduct and drive the reaction to completion. Researchers have investigated optimizing reaction conditions, including temperature and molar ratios of reactants, to achieve high yields.

Scope and Methodological Approaches in Research

The study of this compound and other branched-chain esters employs a variety of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is used to confirm the ester structure and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is crucial for identifying the branching in the isostearyl chain.

High-performance liquid chromatography (HPLC) is often utilized for assessing the purity of the synthesized ester. Fourier-transform infrared (FTIR) spectroscopy is another valuable tool, used to monitor the progress of the esterification reaction by observing the disappearance of the hydroxyl (-OH) group from the alcohol and the formation of the ester carbonyl (C=O) group.

Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₃₂H₆₄O₂ |

| Molecular Weight | 480.8 g/mol |

| Appearance | Waxy solid |

| Solubility | Insoluble in water; miscible with oils and silicones |

| Melting Point | 25–30°C (estimated) |

| CAS Number | 72576-81-9 |

Table based on data from various sources. vulcanchem.comnih.govhc-sc.gc.ca

Properties

IUPAC Name |

16-methylheptadecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-13-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBHTEGUHVNKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018692 | |

| Record name | Isostearyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72576-81-9 | |

| Record name | Isostearyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSTEARYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3VX9DDD0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Pathways of Isostearyl Myristate

Esterification Methodologies

Conventional Chemical Synthesis

The traditional and most common industrial method for producing isostearyl myristate is through direct esterification using chemical catalysts. cir-safety.orgcir-safety.org This approach, known as Fischer-type esterification, is widely used for producing various alkyl esters. cir-safety.org

The esterification reaction between isostearyl alcohol and myristic acid is typically accelerated by strong acid catalysts. Commonly employed catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) due to their high efficiency and strong acidity. vulcanchem.com The catalyst protonates the carbonyl oxygen of the myristic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isostearyl alcohol. aocs.org While effective, these homogeneous catalysts necessitate post-reaction neutralization and purification steps to remove them from the final product. atamanchemicals.comgoogle.com

To maximize the yield and purity of this compound, several reaction parameters are carefully controlled. The continuous removal of water, a byproduct of the reaction, is crucial to shift the reaction equilibrium towards the formation of the ester. vulcanchem.com This is often achieved through techniques like azeotropic distillation or vacuum distillation. vulcanchem.com

Industrial-scale production is typically performed in large batch or continuous stirred-tank reactors (CSTRs). Precise temperature control is essential to ensure an optimal reaction rate without causing thermal degradation of the reactants or the product. Commercial synthesis is often carried out at temperatures ranging from 150°C to 200°C. vulcanchem.com For instance, reacting isostearyl alcohol and myristic acid at 150–180°C with p-toluenesulfonic acid as the catalyst can lead to conversions exceeding 95% within a 6 to 8-hour timeframe. vulcanchem.com

The molar ratio of the reactants also plays a significant role. Using a slight excess of one reactant, such as the alcohol, can help drive the reaction to completion. Post-reaction, the crude ester is purified, typically through vacuum distillation, to remove any unreacted starting materials and byproducts.

Table 1: Optimized Parameters for Acid-Catalyzed Synthesis of this compound

| Parameter | Condition | Rationale | Source(s) |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic Acid | High efficiency and strong acidity | vulcanchem.com |

| Temperature | 150–180°C | Optimizes reaction rate while preventing thermal degradation | vulcanchem.com |

| Reaction Time | 6–8 hours | Allows for high conversion rates | vulcanchem.com |

| Water Removal | Azeotropic Distillation | Shifts equilibrium to favor ester formation | vulcanchem.com |

| Purification | Molecular Distillation | Isolates high-purity ester from reactants and byproducts | vulcanchem.com |

Enzymatic Synthesis

As an alternative to chemical synthesis, enzymatic routes offer a "greener" and more specific method for producing esters. nih.gov This approach utilizes lipases as biocatalysts, which operate under milder conditions and can reduce the formation of unwanted byproducts.

Lipases are highly efficient in catalyzing esterification reactions. nih.gov Among the most effective and widely used is the lipase (B570770) B from Candida antarctica (CAL-B), often available commercially as the immobilized product Novozym 435. nih.govresearchgate.netatamanchemicals.com While much of the detailed research has focused on the synthesis of the similar ester isopropyl myristate, the findings are highly relevant. magritek.com Studies have shown that CAL-B is a robust biocatalyst for synthesizing a variety of short-chain flavor esters and can be used with different alcohols, including isostearyl alcohol. google.comnih.gov

The enzymatic synthesis of isopropyl myristate using immobilized Candida antarctica lipase has been optimized to achieve high conversion rates. magritek.com Optimal conditions found in one study included a temperature of 60°C, a 15:1 molar ratio of isopropyl alcohol to myristic acid, and a 4% (w/w) catalyst loading, which resulted in a conversion of 87.65%. nih.gov Another study achieved a 92.4% conversion in 2.5 hours at 60°C with an 8:1 molar ratio. magritek.com These findings suggest that similar high-yield processes are feasible for this compound.

Table 2: Research Findings on Enzymatic Synthesis of Myristate Esters

| Ester | Lipase | Key Parameters | Conversion Rate | Source(s) |

|---|---|---|---|---|

| Isopropyl Myristate | Immobilized Candida antarctica Lipase B (Novozym 435) | Temp: 60°C; Molar Ratio (Alcohol:Acid): 15:1; Catalyst Load: 4% w/w | 87.65% | nih.gov |

| Isopropyl Myristate | Immobilized Candida antarctica Lipase | Temp: 60°C; Molar Ratio (Alcohol:Acid): 8:1; Reaction Time: 2.5 h | 92.4% | magritek.com |

A key advantage of enzymatic synthesis is the ability to immobilize the lipase on a solid support. mdpi.comnih.gov Immobilization enhances the enzyme's stability, particularly its thermal stability, and allows for easy recovery and reuse of the biocatalyst over multiple reaction cycles, which is crucial for industrial applications. mdpi.comijoer.com

Immobilized lipases have been successfully used in packed-bed reactors for the continuous synthesis of esters. nih.gov For example, in the continuous production of isopropyl myristate, an immobilized lipase B from Candida antarctica (Novozym 435) demonstrated excellent operational stability, remaining active for over 50 days (1000 hours). nih.gov In other studies, immobilized lipases retained a high percentage of their initial activity even after several batches. nih.govresearchgate.net For instance, one immobilized lipase used for wax ester synthesis retained 85-90% of its activity after nine successive batches. nih.gov Another study on KDN lipase for isopropyl myristate synthesis showed that the immobilized enzyme preserved over 46% of its initial activity after ten cycles. mdpi.comresearchgate.net This high operational stability makes enzymatic synthesis an economically and environmentally attractive process. magritek.com

Optimization of Bioreaction Conditions (e.g., Enzyme Loading, Reaction Time, Temperature)

The enzymatic synthesis of esters similar to this compound, such as isopropyl myristate, provides significant insight into optimizing bioreaction conditions. The use of immobilized lipases, particularly from Candida antarctica (often marketed as Novozym 435), is a common strategy in these "green" synthesis routes. atamanchemicals.commagritek.comnih.gov Optimization of key parameters is crucial for maximizing conversion and yield.

Enzyme Loading: The concentration of the biocatalyst affects the reaction rate. Studies on isopropyl myristate synthesis show that increasing the enzyme loading from 1% to 4% (w/w) enhances the productivity of the ester. nih.gov However, a further increase beyond this point may only marginally increase productivity, as the available active sites on the enzyme become saturated with substrate molecules. nih.gov In one optimized process for isopropyl myristate, a catalyst load of 4% (w/w) was found to be ideal. magritek.com

Reaction Time: The duration of the reaction is a critical factor. For the lipase-catalyzed synthesis of isopropyl myristate, optimized conditions have achieved high conversion rates in relatively short times. For example, a reaction time of 2.5 hours resulted in a 92.4% conversion. magritek.com In other studies using immobilized KDN lipase, an optimal reaction time of 18 hours was identified for achieving a yield of 66.62%. mdpi.com

Temperature: Temperature influences both the reaction rate and enzyme stability. For the synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus, the optimal temperature was found to be 65°C, with temperatures above or below this point markedly reducing ester formation. nih.gov Another study identified 60°C as the optimal temperature for the synthesis of isopropyl myristate using Candida antarctica lipase. atamanchemicals.commagritek.com A different optimization process using immobilized KDN lipase determined a lower optimal temperature of 36.1°C. mdpi.com

The table below summarizes optimized conditions found in studies on the enzymatic synthesis of isopropyl myristate, a comparable ester.

| Parameter | Optimized Value | Ester Conversion/Yield | Source |

| Temperature | 60 °C | 87.65% Conversion | atamanchemicals.com |

| Enzyme Loading | 4% w/w | 92.4% Conversion | magritek.com |

| Reaction Time | 2.5 hours | 92.4% Conversion | magritek.com |

| Temperature | 65 °C | 66% Yield | nih.gov |

| Reaction Time | 15 hours | 66% Yield | nih.gov |

| Temperature | 36.1 °C | 66.62% Yield | mdpi.com |

| Enzyme Loading | 23.18% | 66.62% Yield | mdpi.com |

| Reaction Time | 18 hours | 66.62% Yield | mdpi.com |

This data is based on the synthesis of isopropyl myristate, a chemically similar ester, to illustrate optimization principles.

Process Intensification Techniques

To improve the efficiency and economic viability of ester production, process intensification techniques are employed. These methods combine multiple operations into a single unit, leading to higher conversion rates and reduced costs.

Reactive distillation is a process that combines chemical reaction and product separation in a single column. In esterification, the continuous removal of water, a byproduct of the reaction, shifts the equilibrium towards the formation of the ester, thereby enhancing conversion. researchgate.net

While specific studies on this compound are limited, research on analogous systems like isopropyl myristate demonstrates the effectiveness of this technique. ntnu.noresearchgate.net Conceptual designs for the esterification of myristic acid with isopropanol (B130326) show that reactive distillation can significantly reduce the required reactor volume. ntnu.no Using a reactive distillation tray column at a maximum temperature of 220°C, the necessary reactor volume can be decreased by as much as 93% compared to a conventional batch process. ntnu.no The use of an entrainer, such as cyclohexane, can further improve the process by facilitating water removal, leading to high reactant conversion (99%) and product purity (99%). researchgate.net

Packed bed reactors (PBRs), particularly those using immobilized enzymes, are effective for the continuous synthesis of esters. nih.govnih.gov In this system, the reactants are passed through a column packed with the catalyst. This setup allows for high conversion rates, easy product recovery, and extended enzyme stability. nih.govresearchgate.net

For the continuous synthesis of isopropyl myristate, a PBR using immobilized Candida antarctica lipase B (Novozym 435) has been shown to be highly effective. nih.gov Key findings from such systems include:

High Conversion: A two-step process involving an intermediate dehydration step achieved a 98.5% conversion with a residence time of just 30 minutes. nih.gov

Enzyme Stability: The immobilized lipase demonstrated excellent operational stability, remaining active for over 50 days (1000 hours) in a continuous operation system. nih.gov

Process Optimization: Studies have optimized parameters such as flow rate and the number of columns. One study on a fixed bed reactor for isopropyl myristate production found optimal conditions to be a flow rate of 1.25 ml/min and a reaction time of 12 hours, achieving a 95% conversion rate. magritek.com Another system using two bioreactors with an intermediate water extraction column resulted in nearly complete conversion of reactants and a 150% increase in the biocatalyst's half-life. ijoer.com

Reaction Mechanisms and Kinetics

Understanding the underlying reaction mechanisms and kinetics is fundamental to controlling and optimizing the synthesis of this compound.

Esterification Reaction Kinetics and Thermodynamics

The synthesis of esters is governed by the principles of chemical kinetics and thermodynamics. The esterification of a fatty acid with an alcohol is a reversible reaction. rdd.edu.iq The position of the equilibrium determines the maximum possible conversion. rdd.edu.iq

For the lipase-catalyzed synthesis of isopropyl myristate, thermodynamic parameters can be calculated using the Van't Hoff equation, while the activation energy is determined from the Arrhenius equation by plotting the natural log of the rate constant (k) against the inverse of the temperature (1/T). nih.gov

Kinetic studies of similar long-chain esterifications catalyzed by lipase in organic solvents suggest that the reaction follows Michaelis-Menten kinetics. dss.go.th A widely accepted model for this type of enzymatic reaction is the Ping-Pong Bi-Bi mechanism, where one substrate binds and a product is released before the second substrate binds. dss.go.th

Order of Reaction and Rate Constant Determination

The rate of the esterification reaction is dependent on the concentrations of the reactants and the catalyst. In acid-catalyzed esterification, the reaction is typically first-order with respect to the reactants.

The determination of the rate constant (k) is crucial for reactor design and process optimization. For a second-order reaction where initial reactant concentrations are equal, the rate constant can be determined by monitoring the change in concentration over time. amu.edu.pl A general method involves plotting the concentration of a reactant or product against time and fitting the data to an integrated rate law equation. amu.edu.pl For instance, by measuring the electrical conductance of the solution at various time intervals, which changes as the reaction progresses, the rate constant can be calculated from the slope of a line plotting Gt versus (G0-Gt)/t. amu.edu.pl

In the case of hydrolysis, the reverse reaction of esterification, a base-catalyzed second-order hydrolysis rate constant for isopropyl myristate has been estimated to be 2.14 x 10⁻² L/mol·sec. echemi.com This value corresponds to a half-life of 10 years at a pH of 7 and 1 year at a pH of 8. echemi.com

Influence of Catalysts and Temperature on Reaction Rates

The rate of esterification to produce this compound is significantly influenced by both the catalyst used and the reaction temperature. While specific kinetic studies for this compound are not extensively available in public literature, research on analogous long-chain fatty acid esters, such as isopropyl myristate, provides valuable insights into the reaction dynamics.

Catalysts: The synthesis is typically accelerated by acid catalysts. numberanalytics.com Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid (p-TSA), which increase reaction rates by lowering the activation energy required for the esterification to occur. numberanalytics.comresearchgate.net Studies on the esterification of myristic acid with various alcohols confirm that the reaction rate increases with a higher concentration of the catalyst. researchgate.netresearchgate.net In some modern, "greener" synthesis approaches, enzymes or solid acid catalysts like sulfated titania are explored, although homogeneous catalysts like p-TSA have shown higher performance in some cases. nih.govdntb.gov.ua

Temperature: Temperature is a critical parameter in the synthesis process. numberanalytics.com Industrial synthesis of similar esters typically operates at temperatures between 150°C and 200°C. Increasing the reaction temperature generally provides more kinetic energy to the reactant molecules, leading to more frequent and forceful collisions and thus a higher reaction rate. numberanalytics.comnih.govajpojournals.org However, there is an optimal temperature range. Excessively high temperatures can lead to thermal degradation of the product, resulting in undesirable byproducts and reduced yield. nih.govajpojournals.org For the esterification of myristic acid, reaction rates have been shown to consistently increase with temperature within ranges of 70°C to 130°C (343–403K). researchgate.net

The following table summarizes findings from studies on the synthesis of a related ester, isopropyl myristate, which illustrates the typical effects of these parameters.

| Parameter Studied | Observation | Example System | Source(s) |

|---|---|---|---|

| Temperature | Reaction rate increases with temperature up to an optimal point, after which catalyst deactivation or product degradation can occur. | Myristic Acid + Isopropanol | researchgate.netnih.govajpojournals.org |

| Catalyst Concentration | Higher catalyst (p-TSA) concentration leads to an increased reaction rate. | Myristic Acid + Propanol | researchgate.netresearchgate.net |

| Molar Ratio | Using an excess of the alcohol reactant shifts the equilibrium toward the product, increasing the conversion rate. | Myristic Acid + Isopropyl Alcohol (IPA) | nih.govrasayanjournal.co.in |

| Catalyst Type | Enzymatic catalysts (e.g., Novozym 435) can be used in "green" synthesis, while solid acid catalysts (e.g., Amberlyst-46) are used in microwave-assisted methods. | Myristic Acid + Isopropyl Alcohol | nih.govrasayanjournal.co.in |

Hydrolysis Pathways and Kinetics

Hydrolysis is a primary chemical reaction pathway for esters, involving the cleavage of the ester bond. This reaction can be catalyzed by either acids or bases. chemguide.co.uk

The fundamental hydrolysis reaction involves the breaking of the acyl-oxygen bond in the ester molecule by a water molecule. For this compound, this reaction yields its constituent parent molecules: isostearyl alcohol and myristic acid. smolecule.com This process is the reverse of the Fischer esterification reaction used for its synthesis. libretexts.orgchemistrysteps.com The reaction with pure water is typically very slow and often requires catalysis. chemguide.co.uk

The kinetics and mechanism of hydrolysis are distinct under acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid, the hydrolysis of an ester is a reversible equilibrium process. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uklibretexts.org The mechanism proceeds through the following steps: libretexts.orgchemguide.co.ukcoconote.app

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the hydroxyl groups, and then to the -OR' (isostearyloxy) group, converting it into a good leaving group (isostearyl alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isostearyl alcohol molecule.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final myristic acid product.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters using a base, such as sodium hydroxide (B78521) (NaOH), is known as saponification. masterorganicchemistry.com This reaction is effectively irreversible. chemguide.co.ukchemistrysteps.com The irreversibility is a key advantage, as it drives the reaction to completion. The mechanism involves these steps: chemistrysteps.commasterorganicchemistry.com

Nucleophilic Addition: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, and the alkoxide ion (isostearyloxide, RO⁻) is eliminated as the leaving group. This step forms the carboxylic acid (myristic acid).

Deprotonation (Acid-Base Reaction): The newly formed myristic acid is immediately deprotonated by the strongly basic alkoxide ion or another hydroxide ion present in the solution. This acid-base reaction is rapid and irreversible, forming a carboxylate salt (sodium myristate) and isostearyl alcohol. This final deprotonation step prevents the reverse reaction from occurring. chemistrysteps.com

Thermal and Oxidative Degradation Mechanisms

At elevated temperatures, especially in the presence of oxygen, this compound can undergo degradation, leading to the breakdown of its molecular structure.

Thermal degradation occurs at high temperatures (e.g., above 200°C) and involves the breaking of chemical bonds within the molecule. ncsu.edu The primary mechanism is random chain scission, a free-radical process where the long hydrocarbon chains of the isostearyl or myristyl groups break at random points along the backbone. fiveable.mecore.ac.uk This process is initiated by heat energy, which can cause the homolytic cleavage of C-C or C-H bonds, generating highly reactive free radicals. These radicals can then propagate a chain reaction, leading to the formation of a variety of smaller molecular weight fragments, such as alkanes and alkenes. ncsu.eduresearchgate.net This process results in a rapid decrease in the average molecular weight of the substance. fiveable.me

When heated in the presence of oxygen, esters undergo thermo-oxidative degradation. fiveable.me This process is also a free-radical chain reaction, which is initiated by the formation of alkyl radicals from the ester molecule. researchgate.net The general mechanism involves:

Initiation: An alkyl radical (R•) is formed from the ester molecule (RH).

Propagation: The alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule (RH) to form a hydroperoxide (ROOH) and a new alkyl radical (R•), which continues the chain reaction. researchgate.netresearchgate.net

Termination: The reaction stops when radicals combine with each other.

The hydroperoxides (ROOH) formed during propagation are unstable and can decompose, particularly at high temperatures, to form a range of reactive oxidation products, including aldehydes, ketones, and smaller carboxylic acids. researchgate.net The C-O bond of the ester group has also been identified as a site susceptible to oxidative attack. mdpi.com This complex series of reactions leads to an increase in viscosity and the formation of deposits. researchgate.net

Transesterification Processes

Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. mdpi.comscielo.br This process, also known as alcoholysis, serves as an alternative pathway to direct esterification for the synthesis of this compound. justia.com The reaction involves the conversion of one ester into another and can be catalyzed by acids, bases, or enzymes (lipases). masterorganicchemistry.comsemanticscholar.org For the production of this compound, this would typically involve reacting a simple alkyl ester of myristic acid, such as Methyl Myristate, with the more complex and sterically hindered Isostearyl Alcohol. justia.comgoogle.com

The general equilibrium for this reaction is as follows:

Methyl Myristate + Isostearyl Alcohol ⇌ this compound + Methanol

To achieve a high yield, the equilibrium must be shifted toward the products. This is commonly accomplished by using a large excess of the reactant alcohol (Isostearyl Alcohol) or by continuously removing the more volatile byproduct alcohol (Methanol) from the reaction mixture. scielo.br

Chemical-Catalyzed Transesterification

Transesterification can be performed effectively under both acidic and basic conditions. masterorganicchemistry.com

Acid-Catalyzed Transesterification In this process, a Brønsted acid, such as sulfuric acid or sulfonic acid, is used as the catalyst. scielo.br The reaction mechanism involves the protonation of the carbonyl group of the starting ester (e.g., Methyl Myristate), which enhances its electrophilicity. The Isostearyl Alcohol then performs a nucleophilic attack on the carbonyl carbon. Following a series of proton transfer steps, the original alcohol group (e.g., Methanol) is eliminated, and deprotonation of the carbonyl yields the final product, this compound. masterorganicchemistry.com While effective, acid-catalyzed reactions are generally slower than base-catalyzed ones and often require higher temperatures, typically above 100°C, to achieve complete conversion. scielo.br It is also crucial to carry out the reaction in the absence of water to prevent the competitive hydrolysis of the ester back to carboxylic acid. scielo.br

Base-Catalyzed Transesterification Base-catalyzed transesterification is the more common industrial method due to faster reaction rates at lower temperatures. scielo.br Typical catalysts include alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH), or alkali metal alkoxides such as sodium methoxide (B1231860) (CH₃ONa). mdpi.comscielo.br The mechanism proceeds via a nucleophilic attack of the alkoxide (formed from the reaction of the base with the alcohol) on the carbonyl carbon of the initial ester, forming a tetrahedral intermediate. scielo.br This intermediate then collapses, eliminating the original alkoxy group (e.g., methoxide) and forming the desired this compound. aocs.org

The use of a branched, long-chain alcohol like Isostearyl Alcohol can present steric hindrance, which may slow the reaction compared to reactions with simpler, linear alcohols. scielo.org.ar The choice and concentration of the catalyst are critical to overcoming this and driving the reaction to completion.

Table 1: Comparison of Catalysts in Chemical Transesterification

This table summarizes common catalysts and general conditions for the transesterification of fatty acid esters, which are analogous to the synthesis of this compound.

| Catalyst Type | Catalyst Examples | Typical Concentration | Temperature (°C) | Key Characteristics |

| Alkaline | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | 0.5 - 2.0 mol% | 50 - 80 | Cost-effective, fast reaction rates, sensitive to water and free fatty acids. mdpi.comscielo.br |

| Alkoxide | Sodium Methoxide (CH₃ONa) | 0.5 mol% | 50 - 70 | Highly active, very fast reactions, requires anhydrous conditions. scielo.br |

| Acid | Sulfuric Acid (H₂SO₄), Sulfonic Acids | 1 - 3 mol% | > 100 | Slower reaction rates, also catalyzes esterification of free fatty acids, requires water removal. scielo.brmdpi.com |

| Organometallic | Tin-based catalysts (e.g., Tin Oxalate) | Varies | 200 - 250 | Effective at high temperatures for producing various cosmetic esters. justia.com |

Enzymatic Transesterification

Enzymatic transesterification using lipases has emerged as a green and highly specific alternative for synthesizing specialty esters like this compound. semanticscholar.orgmdpi.com Lipases are biocatalysts that can effectively catalyze the reaction under mild conditions, which reduces energy consumption and minimizes side reactions. semanticscholar.orgmdpi.com

A significant advantage of enzymatic catalysis is the high specificity of lipases, which can overcome the steric challenges posed by branched-chain alcohols like Isostearyl Alcohol. semanticscholar.org Many lipases show considerable activity in transesterification reactions involving long or branched-chain alcohols, which are difficult to convert using conventional chemical catalysts. semanticscholar.org Furthermore, lipases can simultaneously catalyze the esterification of any free fatty acids present in the reactants, simplifying the process. mdpi.com

Immobilized lipases, such as Candida antarctica lipase B (CALB), are often used in industrial applications. researchgate.net Immobilization allows for easy separation of the catalyst from the product, enabling catalyst reuse and continuous operation in packed-bed reactors. semanticscholar.orggoogle.com The reaction is typically driven to completion by removing the low-molecular-weight alcohol byproduct, often under vacuum. researchgate.net

Table 2: Research Findings on Enzymatic Transesterification of Fatty Acid Esters

This table presents findings from studies on the enzymatic synthesis of various fatty acid esters, providing insights into potential conditions for this compound production.

| Reactants | Enzyme (Lipase) Source | Conditions | Conversion/Yield | Reference |

| Triglycerides & various alcohols (methanol, ethanol, butanol) | Multiple sources | Mild temperatures, varied alcohol-to-oil ratios | High-quality glycerol (B35011) byproduct, no soap formation. | semanticscholar.org |

| Fish Oil & Isoamyl Alcohol | Lipase biocatalyst | Molar ratio and reaction duration are key parameters. | High conversion, avoids soap formation with high FFA oil. | mdpi.com |

| Myristic Acid & Myristyl Alcohol | Candida antarctica (immobilized) | 60°C, 1% w/w catalyst | Complete conversion achieved by removing water byproduct. | researchgate.net |

| Methyl Laurate & Oleyl Alcohol | Lipase in an emulsion system | Aqueous medium, room temperature | Effective transesterification despite the presence of water. | nih.gov |

Molecular Structure, Conformation, and Computational Analysis

Advanced Spectroscopic Characterization for Structural Elucidation

To fully comprehend the molecular structure and behavior of isostearyl myristate, a suite of advanced spectroscopic techniques is employed. These methods provide a detailed view of the atomic connectivity, three-dimensional arrangement, and dynamic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex lipids like this compound. nih.gov It provides detailed information about the chemical environment of individual atoms. nih.gov Due to the isomeric nature of the isostearyl group, NMR is particularly valuable for characterizing the various structural motifs present in a typical sample. acs.orgscirp.org

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a fundamental assessment of the functional groups present. The ¹H NMR spectrum of a representative this compound isomer would exhibit characteristic signals for the terminal methyl groups, the long methylene (B1212753) -(CH₂)n- backbone, the methyl branch, and the protons associated with the ester linkage. nih.govrsc.org Similarly, the ¹³C NMR spectrum provides a distinct signal for each unique carbon atom, including the carbonyl carbon of the ester group. princeton.edu

To resolve the complex, overlapping signals in 1D spectra and to piece together the exact molecular structure, two-dimensional (2D) NMR experiments are indispensable. science.govmdpi.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. magritek.com For this compound, COSY would be used to trace the connectivity of protons along the entire length of both the isostearyl and myristate alkyl chains, confirming the sequence of methylene groups and identifying the position of the methyl branch by observing its correlation to the methine proton. scirp.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). magritek.com This is crucial for assigning the carbon signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the proton signal for the -CH₂- group adjacent to the ester oxygen can be definitively linked to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). scirp.orgmagritek.com HMBC is particularly powerful for connecting different parts of the molecule. Key correlations for this compound would include the signal from the protons on the first carbon of the isostearyl alcohol moiety (the -O-CH₂- group) to the carbonyl carbon (C=O) of the myristate portion, unambiguously confirming the ester linkage. mdpi.com It also helps to pinpoint the location of the methyl branch by showing correlations from the methyl protons to carbons two and three bonds away. scirp.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties (Note: Shifts are approximate and can vary based on solvent and specific isomer.)

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | 172.5 - 174.0 |

| Methylene adjacent to ester oxygen (-O-CH₂ -) | 4.05 - 4.15 | 64.0 - 66.0 |

| Methylene adjacent to carbonyl (-CH₂ -C=O) | 2.25 - 2.35 | 34.0 - 35.0 |

| Methine of methyl branch (-CH (CH₃)-) | 1.40 - 1.60 | 34.0 - 39.0 |

| Methyl branch (-CH(CH₃ )-) | 0.85 - 0.95 (doublet) | 19.0 - 23.0 |

| Methylene chain (-(CH₂)n-) | 1.20 - 1.40 | 29.0 - 30.0 |

| Terminal Methyl (-CH₃) | 0.85 - 0.90 (triplet) | 14.0 |

In the solid or semi-solid state, this compound molecules will adopt more ordered structures. Solid-state NMR (ssNMR) is a powerful technique to probe the conformation, packing, and dynamics of molecules in these states. scirp.orgtandfonline.com For lipids, deuterium (B1214612) (²H) ssNMR is particularly informative. meihonglab.comresearchgate.net By selectively deuterating positions along the acyl chains, one can measure quadrupolar splittings, which are directly related to the orientational order of the C-²H bond with respect to the bilayer normal. researchgate.net Studies on similar long-chain lipids show that these order parameters vary along the chain, being highest near the polar ester headgroup and decreasing towards the terminal methyl end, reflecting increased motional freedom in the core of a lipid assembly. meihonglab.comresearchgate.net This technique can reveal how the methyl branch in the isostearyl group disrupts the crystalline packing that would be expected for a linear ester, leading to the compound's liquid nature at room temperature.

Given that this compound is a mixture of isomers, quantitative NMR (qNMR) can be a valuable tool for its analysis. sciepub.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. sci-hub.se By carefully selecting signals that are unique to different isomers (e.g., signals related to the specific position of the methyl branch) and acquiring the spectrum under specific, controlled conditions, qNMR can be used to determine the relative abundance of the major isomers in a given sample without the need for extensive calibration. sciepub.commdpi.comd-nb.info

The complexity of the ¹H NMR spectrum, with its many overlapping signals from the long alkyl chains, can be a challenge. Pure Shift NMR techniques are designed to address this by collapsing the multiplet structures of the signals into singlets. This dramatically increases spectral resolution, making it easier to distinguish and quantify individual components in a complex mixture like this compound. manchester.ac.uk

Diffusion Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. manchester.ac.ukcreative-biostructure.com The rate of diffusion is related to the size and shape of the molecule. In a sample of this compound, different isomers may have slightly different hydrodynamic radii and therefore different diffusion coefficients. A DOSY experiment would present the NMR signals along a diffusion axis, potentially allowing for the separation of signals from different isomers or from any unreacted starting materials or other impurities. creative-biostructure.comacs.org This technique is particularly useful for analyzing complex mixtures without the need for physical separation. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can also provide information on molecular conformation and intermolecular interactions. scielo.org.mxaua.gr

For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. researchgate.netspectroscopyonline.com Another strong band, or set of bands, between 1300 and 1100 cm⁻¹ is due to the C-O stretching vibrations of the ester linkage. spectroscopyonline.com The spectrum is also rich in bands from the numerous C-H stretching and bending vibrations of the methyl and methylene groups that make up the long alkyl chains. acs.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, Raman is often more sensitive to the non-polar C-C skeletal vibrations of the alkyl chains. researchgate.netresearchgate.net The conformation of these chains (e.g., all-trans vs. gauche conformers) influences the Raman spectrum, making it a useful tool for studying the packing and ordering of the molecules in different physical states. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| C-H Stretching (Alkyl) | 2850 - 2960 | FTIR & Raman |

| C=O Stretching (Ester) | 1735 - 1750 | FTIR (Strong) & Raman (Moderate) |

| CH₂ Bending (Scissoring) | ~1465 | FTIR & Raman |

| C-O Stretching (Asymmetric) | 1200 - 1250 | FTIR (Strong) |

| C-O Stretching (Symmetric) | 1100 - 1170 | FTIR (Strong) |

| C-C Skeletal Vibrations | 800 - 1100 | Raman |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique "fingerprint" of a compound. mdpi.comnist.gov In the analysis of this compound, FTIR is primarily used to confirm the presence of the ester functional group, which is the key linkage formed during its synthesis from isostearyl alcohol and myristic acid.

The synthesis reaction can be monitored by observing the disappearance of the broad O-H stretching band from the starting alcohol reactant (around 3400 cm⁻¹) and the simultaneous appearance of the characteristic ester carbonyl (C=O) stretching band. For long-chain esters like this compound, this C=O stretch is a strong, sharp peak typically found around 1740 cm⁻¹. Other significant peaks in the FTIR spectrum of this compound include the C-O stretching vibrations and the various C-H stretching and bending vibrations associated with its long aliphatic chains.

A study involving Attenuated Total Reflectance (ATR)-FTIR spectroscopy investigated the effects of various fatty acid esters, including isostearyl isostearate (a structurally similar compound), on skin permeation. nih.gov This highlights the utility of FTIR not just for chemical identification but also for studying the interactions and diffusion of such esters in complex biological systems like the stratum corneum. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~2925 and ~2855 | C-H Asymmetric & Symmetric Stretch | Alkane (CH₂, CH₃) | Confirms the presence of long aliphatic chains. |

| ~1740 | C=O Stretch | Ester | Key indicator of the ester linkage; confirms successful synthesis. |

| ~1465 | C-H Bend (Scissoring) | Alkane (CH₂) | Characteristic of the methylene groups in the fatty acid and alcohol chains. |

Raman Spectroscopy for Structural Information

Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about a molecule's structure, complementing FTIR analysis. mdpi.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a sample. avantesusa.com The resulting Raman spectrum reveals vibrational modes of molecules, offering insights into chemical bonds, crystallinity, and molecular conformation. mdpi.comdrawellanalytical.com

For a molecule like this compound, Raman spectroscopy can effectively probe the long hydrocarbon chains. The C-C and C-H vibrational modes in the spectrum are particularly sensitive to the conformational order of the alkyl chains. This makes it a valuable tool for studying phenomena like lipid packing and phase transitions, which are critical in cosmetic and pharmaceutical applications. While specific Raman studies on this compound are not prevalent in the literature, the technique is widely used for analyzing similar lipidic materials and their interaction with biological membranes. google.com For instance, analysis in the low-wavenumber region (below 400 cm⁻¹) can provide information on lattice vibrations, which is useful for studying the crystalline and amorphous states of the material. jascoinc.com

Table 2: Potential Raman Shifts for this compound Analysis

| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature |

|---|---|---|

| 2800–3000 | C-H Stretch | Aliphatic chains |

| 1730–1750 | C=O Stretch | Ester group |

| 1440–1460 | CH₂ Scissoring | Alkyl chain conformation |

| 1296 | CH₂ Twisting | Alkyl chain conformation |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification, quantification, and purity assessment of the compound. oatext.com

In a typical GC-MS analysis, the this compound sample is vaporized and separated from impurities on a chromatographic column before entering the mass spectrometer. In the MS, molecules are ionized, commonly by electron ionization (EI), causing them to fragment in a reproducible pattern. libretexts.org This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure of the compound. libretexts.org The mass spectrum of an ester like this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. libretexts.org More prominent peaks result from the characteristic fragmentation of the ester. spectroscopyonline.com

Key fragmentation pathways for long-chain esters include cleavage at the C-O bond adjacent to the carbonyl group and McLafferty rearrangement. The analysis of these fragment ions allows for the definitive identification of the isostearyl alcohol and myristic acid portions of the molecule. spectroscopyonline.comgoogleapis.com GC-MS is also highly effective for purity assessment, capable of detecting and quantifying residual reactants (like isostearyl alcohol or myristic acid) or side-products from the synthesis process. oatext.comgoogleapis.com

Table 3: Expected Key Ions in the Mass Spectrum of this compound (C₃₂H₆₄O₂)

| m/z (Mass-to-Charge Ratio) | Ion | Origin |

|---|---|---|

| 480 | [C₃₂H₆₄O₂]⁺ | Molecular Ion (M⁺) |

| 255 | [C₁₈H₃₉O]⁺ | Isostearyl fragment |

| 227 | [C₁₄H₂₇O]⁺ | Myristoyl (acylium) fragment |

X-ray Diffraction and Neutron Diffraction for Crystalline and Lamellar Structures

X-ray Diffraction (XRD) and Neutron Diffraction are powerful techniques for investigating the atomic and molecular arrangement in materials, particularly in the solid state. opengeology.orgstfc.ac.uk XRD provides information on crystal structure, polymorphism, and the spacing between atomic planes (d-spacing) according to Bragg's Law. tcd.ie6-napse.com Neutron diffraction offers complementary information, being particularly sensitive to the location of lighter atoms like hydrogen, which are nearly invisible to X-rays. stfc.ac.ukaps.org

For waxy or semi-crystalline materials like this compound, these techniques are invaluable for characterizing their solid-state structure. XRD can be used to determine if the material is crystalline or amorphous and to identify different polymorphic forms, which can have different physical properties. units.it In formulations, this compound can form lamellar (layered) structures with other lipids. Both XRD and neutron diffraction can elucidate the organization of these layers.

While specific diffraction studies on this compound are scarce, research on the similar compound isopropyl myristate (IPM) demonstrates the utility of these methods. Neutron diffraction studies on stratum corneum lipid models have shown that IPM incorporates into and perturbs the lipid bilayer structure. nih.govnih.gov By using deuterium labeling, neutron diffraction can precisely locate the ester within the different lamellar phases, providing molecular-level insight into its mechanism of action as a penetration enhancer. nih.gov Similar studies could be applied to this compound to understand how its branched structure influences its packing and interaction with skin lipids. nih.gov

Theoretical Modeling and Computational Chemistry

Molecular Dynamics Simulations for Conformational Preferences and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. arxiv.org

For this compound, MD simulations can offer insights that are difficult to obtain experimentally. Simulations can be used to explore the vast conformational landscape of its long, branched alkyl chain and determine its most stable (lowest energy) conformations. This is crucial for understanding its physical properties, such as viscosity and melting point.

Furthermore, MD simulations are particularly powerful for studying how this compound interacts with other molecules in a complex environment, such as a cosmetic emulsion or the lipid matrix of the skin. nih.gov For instance, simulations can model the diffusion of this compound through lipid bilayers, revealing how it affects membrane fluidity and structure. Such studies on the related compound isopropyl myristate have been used to understand its role as a skin penetration enhancer by modeling its interaction with skin lipids and its effect on their mobility. nih.gov These computational approaches can predict how the branched structure of this compound influences its ability to partition into and disrupt the ordered structure of the stratum corneum.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, also known as electronic structure calculations, apply the principles of quantum mechanics to determine the electronic structure, energy, and properties of molecules. northwestern.edu Methods like Density Functional Theory (DFT) provide a way to solve the Schrödinger equation approximately, yielding information about molecular orbitals, electron density distribution, and chemical reactivity. arxiv.orgpitt.edu

For this compound, QM calculations can provide fundamental insights into its chemical nature. These calculations can be used to determine the distribution of partial charges on the atoms, highlighting the polarity of the ester group, which governs its intermolecular interactions (e.g., dipole-dipole forces). The calculated electronic structure is essential for understanding the molecule's reactivity. aps.orgstackexchange.com For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified, which is relevant for predicting chemical stability and degradation pathways.

While complex QM calculations on a molecule as large as this compound can be computationally intensive, they are feasible with modern computing power. rsc.org Such calculations can predict spectroscopic properties (like NMR chemical shifts) and offer a theoretical basis for interpreting experimental data. By modeling transition states, QM can also elucidate reaction mechanisms, such as ester hydrolysis, providing a deeper understanding of the molecule's stability under various conditions. rsc.org

Interfacial and Bulk Phase Behavior of Isostearyl Myristate Systems

Interfacial Phenomena and Emulsion/Microemulsion Science

The amphiphilic nature of isostearyl myristate, stemming from its ester functional group and hydrocarbon chains, makes it an active component at the interface between immiscible liquids like oil and water.

The presence of this compound at an oil-water interface can influence the interfacial tension, which is the energy required to create a unit area of interface between two immiscible liquids. nanoscience.com Substances that lower this interfacial tension are known as surfactants. scispace.com By reducing the energy penalty for creating new interfacial area, this compound facilitates the formation of smaller droplets during emulsification. fiveable.me

Adsorbed molecules of this compound and other surfactants form a film at the interface. fiveable.me This film acts as a protective barrier around the dispersed droplets, playing a crucial role in the stability of the emulsion. scispace.comfiveable.me The effectiveness of this film is dependent on the orientation and packing of the molecules at the interface. fiveable.me In the case of this compound, its branched isostearyl group and linear myristate chain contribute to its specific packing behavior and subsequent film properties.

Emulsions are thermodynamically unstable systems that tend to break down over time through processes like coalescence. mpg.descispace.com this compound can contribute to the kinetic stability of emulsions through several mechanisms. The interfacial film it helps to form can provide a steric barrier, physically preventing droplets from coming into close contact and coalescing. fiveable.me

Microemulsions, unlike conventional emulsions, are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants. researchgate.net this compound can act as a component in the oil phase of microemulsion systems. googleapis.com The formation of a microemulsion is a spontaneous process that occurs when the interfacial tension is reduced to a very low or even transiently negative value. researchgate.net The inclusion of certain oils, like isopropyl myristate (a related ester), has been shown to decrease the amount of surfactant required for microemulsification. googleapis.com

The concept of spontaneous curvature (H₀) is central to understanding the phase behavior of surfactant systems. diva-portal.org It describes the natural tendency of a surfactant film to curve towards either the oil phase (negative curvature, favoring water-in-oil emulsions) or the water phase (positive curvature, favoring oil-in-water emulsions). mpg.de When H₀ is close to zero, the surfactant film is nearly flat, a condition that often leads to the formation of bicontinuous microemulsions or liquid crystalline phases. mpg.de

The addition of certain oils can significantly influence the spontaneous curvature of the surfactant monolayer. google.com For instance, the addition of isopropyl myristate to microemulsions based on triglycerides has been found to decrease the spontaneous curvature of the surfactant film. googleapis.com This shift is attributed to the penetration of the ester into the surfactant tail region, which alters the effective geometry of the surfactant molecules and thus the preferred curvature of the film. googleapis.com This effect can also increase the flexibility of the surfactant film. googleapis.com

Phase Equilibria in Multi-Component Systems

Understanding the phase equilibria of systems containing this compound is crucial for designing and optimizing separation processes and formulating stable products.

VLE studies on binary mixtures of fatty acid esters, which are major components of biodiesel, have been conducted at various pressures. researchgate.netresearchgate.net For example, isobaric VLE data for the ethyl myristate + ethyl palmitate system have been measured at pressures of 0.5, 1.0, and 1.5 kPa. researchgate.net These experimental data are often correlated with thermodynamic models like the Non-Random Two-Liquid (NRTL) model to determine binary interaction parameters, which are essential for process simulations. researchgate.netresearchgate.netresearchgate.net The Cubic-Plus-Association (CPA) Equation of State has also been used to predict the VLE of binary systems containing fatty acid esters. ua.pt

Table 1: Examples of VLE Studies on Related Myristate Esters This table is for illustrative purposes based on available data for similar compounds and does not represent data for this compound.

| System | Pressure (kPa) | Temperature Range (K) | Thermodynamic Model Used |

|---|---|---|---|

| Ethyl myristate + Ethyl palmitate | 0.5, 1.0, 1.5 | Not specified | NRTL, UNIFAC, modified UNIFAC |

| Methyl myristate + Methyl palmitate | 0.5, 1.0, 1.4 | Not specified | NRTL, Wilson, UNIFAC, modified UNIFAC |

Data sourced from references researchgate.netresearchgate.netuni-paderborn.de.

Liquid-liquid equilibrium (LLE) data are critical for designing extraction processes. srce.hr LLE studies involve determining the composition of two immiscible liquid phases in equilibrium. For systems involving esters like myristates, LLE is particularly relevant in the context of their production and purification. researchgate.net

For example, a study on the production of isopropyl myristate involved experimental characterization of the LLE for ternary systems such as isopropanol (B130326) + water + isopropyl myristate and water + isopropyl myristate + myristic acid at temperatures ranging from 60 to 80°C. researchgate.net The experimental data were then used to fit binary interaction parameters for the NRTL model, which can be used for process simulation. researchgate.net The reliability of experimental LLE data is often checked using correlations like the Othmer-Tobias equation. researchgate.net

Table 2: Examples of LLE Studies on Related Myristate Systems This table is for illustrative purposes based on available data for similar compounds and does not represent data for this compound.

| System | Temperature (°C) | Components | Thermodynamic Model Used |

|---|---|---|---|

| Isopropyl Myristate Production | 60 - 80 | Isopropanol, Water, Isopropyl Myristate, Myristic Acid | NRTL |

| Methyl Laurate/Myristate Purification | 45.0, 60.0 | Methyl Laurate/Myristate, Ethanol, Glycerol (B35011) | NRTL |

Data sourced from references researchgate.netresearchgate.netmdpi.com.

Solid-Liquid Equilibrium (SLE) and Crystallization Behavior

This compound, a branched-chain ester, exhibits distinct solid-liquid equilibrium (SLE) and crystallization characteristics that are pivotal to its application. As an ester of isostearyl alcohol and myristic acid, its structure confers properties that differ significantly from its linear counterparts. vulcanchem.com The compound is a waxy solid at room temperature, transitioning to a low-viscosity liquid with gentle heating. vulcanchem.com

The melting point of this compound is estimated to be in the range of 25–30°C. vulcanchem.com This transition from a solid to a liquid state is a key aspect of its functionality, particularly in formulations that require a specific melting profile upon application. The branched nature of the isostearyl chain is a critical structural feature that inhibits efficient packing into a crystal lattice. vulcanchem.com This steric hindrance prevents the high degree of crystallization observed in linear esters, a behavior that contributes to its desirable non-greasy and smooth texture in cosmetic and topical formulations. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Formula | C₃₂H₆₄O₂ | vulcanchem.com |

| Molecular Weight | 480.85 g/mol | vulcanchem.com |

| Appearance | Waxy solid; colorless to pale yellow liquid upon heating | vulcanchem.com |

| Melting Point | 25–30°C (estimated) | vulcanchem.com |

| Solubility | Insoluble in water; miscible with oils and silicones | vulcanchem.com |

| Key Structural Feature | Branched isostearyl chain | vulcanchem.com |

Thermotropic Phase Behavior in Model Systems

Thermotropic liquid crystals are materials that exhibit different liquid crystal phases as a function of temperature. amolf.nl The phase behavior of fatty acid esters has been a subject of study, revealing that molecular structure, such as chain length, significantly influences phase transitions. google.com For example, in a homologous series of ergosteryl esters, a steady decrease in the smectic-isotropic transition temperatures was observed with increasing fatty acyl chain length. google.com

Direct experimental studies on the thermotropic phase behavior of this compound in model systems are not detailed in the available research. However, the behavior of analogous compounds provides insight. Isopropyl myristate (IPM), a related ester, has been studied in model lipid systems. Neutron diffraction and ²H NMR studies on lipid models containing IPM revealed that it can induce phase transitions and fluidize lipid bilayers. researchgate.netresearchgate.net These techniques are powerful for analyzing the influence of esters on the structure and thermotropic behavior of lipid assemblies. researchgate.net

The study of thermotropic systems often involves creating phase diagrams that plot transition temperatures against variables like composition or, in homologous series, chain length. aps.org For molecules with flexible tails, tail flexibility and conformational entropy play a major role in determining the stability and nature of smectic, nematic, and isotropic liquid phases. aps.org Given that this compound possesses a branched, and therefore conformationally significant, alkyl chain, it is expected that these principles would govern its phase behavior in relevant model systems.

Rheological Properties and Material Science Applications

The rheological, or flow, properties of this compound are central to its utility in modifying the texture and performance of various products.

Viscoelasticity and Flow Behavior in Non-Biological Matrices

Viscoelasticity describes materials that exhibit both viscous (flow) and elastic (deformation) properties. ijpcbs.com this compound is incorporated into formulations to control these properties. In sunscreen formulations containing inorganic UV filters, this compound improves particle dispersion and results in a 30% reduction in viscosity hysteresis compared to mineral oil-based systems. vulcanchem.com This enables shear-thinning behavior, where the viscosity decreases under shear stress (e.g., during spraying or rubbing), which is ideal for application purposes. vulcanchem.com

Studies on the related compound isopropyl myristate (IPM) in a drug-in-adhesive transdermal patch—a non-biological matrix—demonstrate the profound effect an ester can have on viscoelasticity. nih.gov The addition of IPM to a pressure-sensitive adhesive (PSA) layer was analyzed using rheological tests. nih.govscience.gov These tests typically measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency. The plasticizing effect of IPM led to changes in the viscoelastic nature of the adhesive, which in turn affected adhesion and drug release properties. nih.gov A similar role in modulating the viscoelastic profile can be anticipated for this compound in comparable polymer-based matrices.

| Shear-Thinning | Decrease in viscosity with increasing shear rate. | Enhanced shear-thinning behavior. vulcanchem.com |

Plasticization Effects on Polymer Systems

Plasticizers are additives that increase the flexibility, or plasticity, of a material, typically a polymer. semanticscholar.org They work by embedding themselves between polymer chains, increasing the intermolecular distance and the "free volume," which allows the chains to move more easily. semanticscholar.org This process lowers the glass transition temperature (Tg) of the polymer, the temperature at which it changes from a rigid, glassy state to a more flexible, rubbery state. semanticscholar.org

Esters are commonly used as plasticizers. alzointernational.com For example, C12-15 Alkyl Lactate is noted for its function as a plasticizer for polymer resins in aerosol hair spray formulations. phoenix-chem.com Research on polyurethane films modified with isopropyl myristate (IPM) showed that IPM acts as a non-toxic modifying agent. science.gov The miscibility of IPM within the polymer matrix was found to be dependent on its concentration and the polymer's structure, and it influenced the material's thermal and mechanical properties. science.gov Similarly, this compound can act as a plasticizer for various polymer systems, improving flexibility and reducing brittleness in films or solid structures. phoenix-chem.comgoogle.com

Table 3: Illustrative Example of Plasticizer Effect on Polymer Glass Transition Temperature (Tg)

| Polymer System | Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| Model Polymer | 0% | 80 |

| Model Polymer | 5% | 65 |

| Model Polymer | 10% | 52 |

(Note: This table is illustrative to demonstrate the plasticizing concept. Actual values depend on the specific polymer and plasticizer.)

Modulating Material Consistency and Texture

A primary application of this compound is as a texture modifier in complex formulations. atamanchemicals.comatamanchemicals.com Its chemical structure and physical properties allow it to impart a specific sensory feel and consistency to products. It is widely used as an emollient, thickener, and texture enhancer. atamanchemicals.comatamanchemicals.com

In various formulations, this compound:

Enhances Spreadability: Its low viscosity upon melting and lubricating properties allow products to be applied smoothly and evenly. vulcanchem.comatamanchemicals.com

Provides a Non-Greasy Feel: The branched structure that limits crystallization results in a lighter, non-oily after-feel compared to linear esters. vulcanchem.comalzointernational.com This is often described as a silky, soft, or powdery feel. alzointernational.comatamanchemicals.com

Adds Body and Builds Viscosity: While being non-greasy, it can increase the consistency and thickness of emulsions, contributing to their stability and rich texture. atamanchemicals.com

Acts as a Binder: In pressed powder formulations, it can function as a binder to hold the powder components together. alzointernational.com

These effects are crucial in the formulation of cosmetics like creams, lotions, foundations, and lipsticks, where the tactile experience is as important as the functional performance. vulcanchem.comatamanchemicals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-hexanediol |

| C12-15 Alkyl Lactate |

| Cetyl Alcohol |

| Ergosteryl esters |

| Hydroxypropyl Cellulose (B213188) |

| Isopropyl myristate |

| Isostearyl alcohol |

| This compound |

| Ligroin |

| Methyl Myristate |

| Mineral oil |

| Myristic acid |

| PEG 100 Stearate |

| Polyurethane |

| Span 60 |

| Tefose® 63 |

Interactions with Complex Chemical and Supramolecular Structures

Interaction with Model Biological Membranes and Lipid Bilayers

Isostearyl myristate's interaction with lipid bilayers, particularly those modeling the skin's stratum corneum (SC), is a key aspect of its function in topical formulations. The stratum corneum's barrier properties are largely attributed to its intercellular lipids, which form highly ordered, continuous multilamellar membranes. nih.govresearchgate.net

This compound is recognized for its ability to alter and disrupt the highly organized lipid structures within the stratum corneum. This disruptive capability is a critical component of its mechanism as a penetration enhancer, facilitating the diffusion of other active compounds through the epidermis. Studies on structurally related branched-chain esters, such as isopropyl myristate (IPM), demonstrate a fluidizing effect on the rigid lipid membranes of the SC. researchgate.netresearchgate.net This fluidization occurs as the ester molecules insert themselves into the lipid lamellae, disrupting the tight packing and increasing the mobility of the lipid chains. researchgate.netill.eu A high concentration of such enhancers can alter the rigid lipid architecture, thereby increasing the penetration of active substances into the skin layers. researchgate.net

The branched molecular structure of this compound influences its miscibility and organization within the complex lipid matrix of the stratum corneum. Research on analogous compounds like IPM indicates that due to its branched nature, it does not mix uniformly with the SC lipids, leading to phase segregation. ill.eunih.gov This behavior results in the formation of distinct domains within the lipid membrane. researchgate.net

Investigations using neutron diffraction and NMR on SC lipid models containing IPM revealed that the enhancer promotes the formation of a single short-periodicity phase (SPP). nih.govresearchgate.net However, upon cooling, Bragg peaks corresponding to a long-periodicity phase (LPP) can also appear, indicating a significant and complex influence on the molecular organization and phase behavior of the lipid system. nih.govresearchgate.net Similarly, research on isostearyl isostearate (ISIS) showed that while small amounts are incorporated into the ceramide-cholesterol-fatty acid lattice, the majority of the moisturizer exists in separate domains. researchgate.net

| Effect | Observation with Analogous Compounds (IPM, ISIS) | Technique | Reference |

|---|---|---|---|

| Phase Behavior | Supports formation of a short-periodicity phase (SPP); can induce a long-periodicity phase (LPP) upon cooling. | Neutron Diffraction, 2H NMR | nih.gov, researchgate.net |

| Miscibility | Poor mixing with SC lipids, leading to phase segregation. | Neutron Diffraction | nih.gov, ill.eu |

| Domain Formation | Majority of the ester exists in separate domains, with minor incorporation into the lipid lattice. | Fourier Transform Infrared Spectroscopy (FTIR) | researchgate.net |

This compound and similar branched esters can modify the packing and spacing of lipid lamellae. Studies involving isostearyl isostearate (ISIS) have shown that it can increase the thermotropic stability of the orthorhombic lateral packing in SC lipid models. researchgate.net The promotion of this denser, more ordered orthorhombic lipid organization is considered a contributor to improving skin barrier function. researchgate.net In contrast, some studies on IPM suggest it can disrupt and fluidize the bilayer, leading to more loosely packed lipids. researchgate.net Yet, other findings indicate that IPM incorporation can also result in more densely packed bilayer lipids. researchgate.net This suggests the effect may be highly dependent on the specific lipid composition, concentration of the ester, and environmental conditions such as temperature.

Role as a Chemical Solubilizer and Solvent

The physicochemical properties of this compound make it an effective solvent and solubilizing agent, particularly for non-polar, hydrophobic substances. vulcanchem.com

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₆₄O₂ | chemspider.com, nih.gov |

| Molecular Weight | 480.86 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid; Waxy solid | , vulcanchem.com |

| Solubility | Insoluble in water; miscible with oils and silicones. | vulcanchem.com |

This compound functions as a solubilizer primarily through its lipophilic character. Its long, branched hydrocarbon chain provides a non-polar environment capable of dissolving other hydrophobic molecules. vulcanchem.com This mechanism is crucial for its role in topical formulations, where it enhances the solubility and uniform dispersion of lipophilic active ingredients, such as fat-soluble vitamins or certain pharmaceutical actives. niranchemical.com By acting as a carrier, it improves the delivery of these compounds into the lipid-rich layers of the skin. The myristate portion contributes to its lipid solubility, while the branched isostearyl chain enhances its stability and feel on the skin. vulcanchem.com

The partitioning of a solute between an aqueous phase and a lipid solvent like this compound is a fundamental measure of solute-solvent interaction. The partition coefficient describes this distribution and is influenced by the physicochemical properties of both the solute and the solvent. researchgate.net

Studies on the closely related ester, isopropyl myristate (IPM), provide insight into these interactions. A comprehensive analysis of 141 compounds showed that the partition from water to IPM is governed by several solute factors. nih.gov The partition into the ester phase is favorably increased by the solute's molecular volume. nih.gov Conversely, factors that decrease partitioning into IPM include the solute's dipolarity/polarizability, as well as its hydrogen bond acidity and basicity. nih.gov This indicates that large, non-polar solutes will preferentially partition into the this compound phase, while polar solutes with a capacity for hydrogen bonding will favor the aqueous phase. nih.gov The solute-solvent interactions are primarily driven by weaker van der Waals forces for non-polar compounds, whereas stronger dipole-dipole and hydrogen bonding interactions dominate for polar solutes in an aqueous environment. umich.edu

Application in Chemical Extractions and Separations

While not a conventional solvent, this compound's lipophilic nature makes it a potential component in certain specialized extraction and separation processes. Its use has been explored as a non-aqueous phase or a carrier solvent, particularly in two-phase systems designed for the in situ extraction of sensitive biomolecules from fermentation broths. For instance, in the production of retinoids by recombinant E. coli, this compound was investigated as an extraction phase to prevent the degradation of the target compounds. science.gov In these applications, it serves as a reservoir to partition and protect the product from the aqueous culture medium.

The selection of an appropriate organic solvent is critical in such biphasic systems. Studies comparing various organic solvents, including alkanes and cosmetic raw materials, have shown that the choice of the extraction phase significantly impacts product yield. science.gov this compound's performance in these systems is attributed to its high biocompatibility and capacity to solubilize lipophilic molecules like retinoids.

Interactions with Polymeric Materials

Effects on Polymer Morphology and Interfacial Properties